

comparative fragmentation analysis of Olopatadine and Olopatadine-d3 N-Oxide

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

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Comparative Fragmentation Analysis: Olopatadine vs. Olopatadine-d3 N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the antihistaminic agent Olopatadine and its stable isotope-labeled metabolite, **Olopatadine-d3 N-Oxide**. Understanding the fragmentation behavior of a drug and its metabolites is crucial for their identification and quantification in biological matrices during drug metabolism and pharmacokinetic studies. The inclusion of a deuterated N-oxide metabolite serves as an internal standard for quantitative bioanalysis, ensuring accuracy and precision.

Compound Characteristics

A summary of the key characteristics of Olopatadine and **Olopatadine-d3 N-Oxide** is presented below.



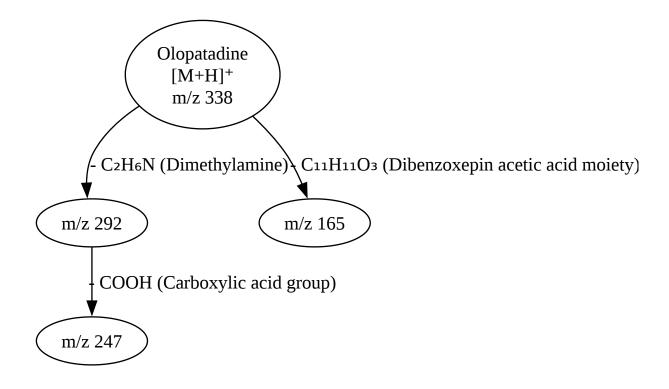
Characteristic	Olopatadine Olopatadine-d3 N-Ox	
Chemical Formula	C21H23NO3	C21H20D3NO4
Monoisotopic Mass	337.1678 g/mol	356.1805 g/mol
Precursor Ion ([M+H]+)	m/z 338.1751	m/z 357.1878
Primary Metabolite	Olopatadine N-Oxide	Not Applicable

Mass Spectrometric Fragmentation Analysis

The fragmentation of Olopatadine and the inferred fragmentation of **Olopatadine-d3 N-Oxide** were analyzed using tandem mass spectrometry (MS/MS). The data presented is based on electrospray ionization in positive mode (ESI+).

Olopatadine Fragmentation Pathway

Olopatadine, with a protonated molecule at m/z 338.1751, undergoes collision-induced dissociation (CID) to produce several characteristic fragment ions. The primary fragmentation pathways involve the loss of the dimethylaminopropylidene side chain and cleavages within the dibenz[b,e]oxepin ring system.





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Caption: Fragmentation pathway of Olopatadine.

The fragmentation cascade of Olopatadine is initiated by the cleavage of the dimethylaminopropylidene side chain, leading to the formation of key diagnostic ions.

Comparative Fragmentation Data

The following table summarizes the experimentally observed fragmentation data for Olopatadine and the theoretically inferred fragmentation data for **Olopatadine-d3 N-Oxide**. The deuterated analog is expected to exhibit a mass shift of +3 Da for fragments containing the dimethylamino group, and a characteristic neutral loss of an oxygen atom from the N-oxide moiety.

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Elemental Composition	Neutral Loss	Compound
338.1751	292.1488	С19Н18О3	C ₂ H ₆ N	Olopatadine
247.1067	C17H15O2	C ₂ H ₆ N + COOH	Olopatadine	
165.0548	C12H9O	C9H14NO3	Olopatadine	_
357.1878	341.1878	C21H20D3NO3	0	Olopatadine-d3 N-Oxide (Inferred)
295.1679	С19Н15Д3О3	C2H6N	Olopatadine-d3 N-Oxide (Inferred)	
250.1258	C17H12D3O2	C₂H₅N + COOH	Olopatadine-d3 N-Oxide (Inferred)	_
168.0739	C12H6D3O	С9Н14NО3	Olopatadine-d3 N-Oxide (Inferred)	



Experimental Protocols

The fragmentation data for Olopatadine is typically acquired using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

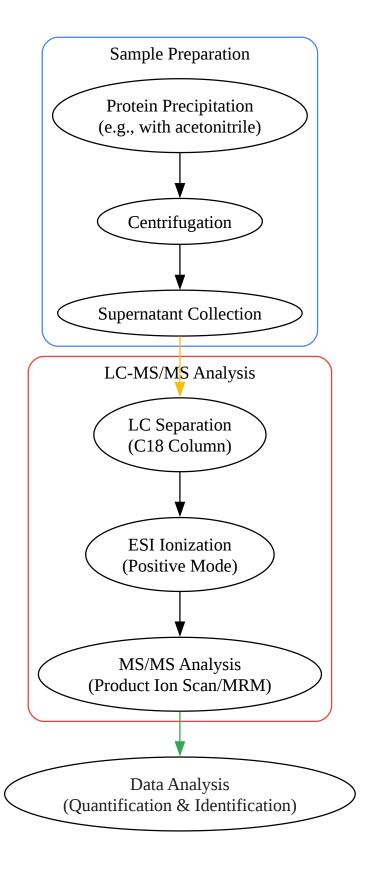
Liquid Chromatography:

- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm)
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL

Mass Spectrometry:

- Ionization Source: Electrospray Ionization (ESI), positive mode
- Ion Source Temperature: 350 °C
- · Capillary Voltage: 3.5 kV
- Collision Gas: Argon
- Collision Energy: Optimized for each transition (typically 20-40 eV)
- Scan Type: Product ion scan and Multiple Reaction Monitoring (MRM)





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Caption: General workflow for bioanalytical method.



Discussion

The fragmentation of Olopatadine is well-characterized, providing a reliable basis for its identification. The major fragments observed at m/z 292, 247, and 165 are consistent across multiple studies.[1]

For **Olopatadine-d3 N-Oxide**, while direct experimental data is not readily available in the reviewed literature, its fragmentation pattern can be confidently inferred. The presence of three deuterium atoms on the dimethylamino group will result in a +3 Da mass shift for any fragment containing this moiety. Therefore, the fragment corresponding to the loss of the carboxylic acid group from the parent compound (analogous to m/z 292 in Olopatadine) is expected at m/z 295 for the deuterated N-oxide.

Furthermore, N-oxides are known to undergo a characteristic neutral loss of an oxygen atom (-16 Da) during mass spectrometric analysis. This would result in a fragment ion at m/z 341 for **Olopatadine-d3 N-Oxide**. The combination of the mass shift due to deuteration and the specific fragmentation of the N-oxide group allows for the unambiguous identification and differentiation of Olopatadine and its deuterated N-oxide metabolite in complex biological samples.

This comparative analysis provides a foundational guide for researchers developing and validating bioanalytical methods for Olopatadine and its metabolites. The distinct fragmentation patterns ensure the high selectivity required for accurate quantification in pharmacokinetic and drug metabolism studies.

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References

• 1. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]



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